4-fluoro-N-[1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]benzenesulfonamide
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Overview
Description
4-fluoro-N-[1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]benzenesulfonamide is a synthetic organic compound that features a complex structure incorporating a fluorobenzene sulfonamide group, a piperidine ring, and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Piperidine Derivative Synthesis: The piperidine ring is often prepared via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the thiazole and piperidine derivatives with a fluorobenzene sulfonamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The fluorobenzene ring can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced thiazole derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It can serve as a probe to study biological pathways involving sulfonamide-sensitive enzymes.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiazole and piperidine rings may enhance binding affinity and specificity through additional interactions with the target protein.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial sulfonamide with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
4-fluoro-N-[1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]benzenesulfonamide is unique due to the combination of its fluorobenzene sulfonamide group with a piperidine and thiazole ring. This structural combination may confer unique biological activities and pharmacokinetic properties compared to other sulfonamides or thiazole-containing compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-fluoro-N-[1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S2/c1-12-16(23-11-18-12)10-20-8-6-14(7-9-20)19-24(21,22)15-4-2-13(17)3-5-15/h2-5,11,14,19H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUCWAVPEKFBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN2CCC(CC2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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